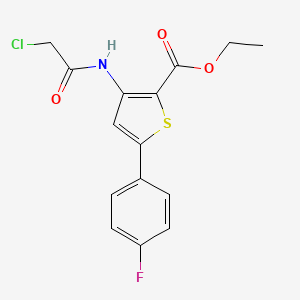

Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate

Description

Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a chloroacetamido group at position 3 and a 4-fluorophenyl substituent at position 5 of the thiophene ring. Its molecular formula is C₁₅H₁₃ClFNO₃S, with a calculated molecular weight of 341.78 g/mol. The 4-fluorophenyl group contributes to electronic modulation, while the chloroacetamido moiety may facilitate nucleophilic substitution reactions, critical for derivatization .

Properties

IUPAC Name |

ethyl 3-[(2-chloroacetyl)amino]-5-(4-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3S/c1-2-21-15(20)14-11(18-13(19)8-16)7-12(22-14)9-3-5-10(17)6-4-9/h3-7H,2,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDJSNGVSMSEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-(4-fluorophenyl)thiophene, which can be synthesized via a Suzuki coupling reaction.

Introduction of the Carboxylate Group: The thiophene derivative is then subjected to a carboxylation reaction using ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like triethylamine (TEA)

Major Products:

Oxidation: Thiophene sulfoxides or sulfones

Reduction: Corresponding alcohols

Substitution: Derivatives with different substituents replacing the chlorine atom

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate has been evaluated for its potential as an anticancer agent. In a study focusing on substituted thiophene derivatives, this compound displayed promising results against various cancer cell lines, suggesting its utility in developing new anticancer therapies .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, its structural similarity to known inhibitors allows it to interact with targets like phosphoinositide-3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cancer . The exploration of structure-activity relationships (SAR) has shown that modifications to the phenyl ring can enhance inhibitory potency, making this compound a candidate for further optimization .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. Advanced synthetic methodologies such as microwave-assisted synthesis or one-pot reactions have been explored to improve yields and reduce reaction times. These methods facilitate the rapid development of libraries of derivatives for biological evaluation .

Organic Electronics

Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic electronics. This compound can be utilized in the development of organic semiconductors or photovoltaic materials due to its favorable charge transport characteristics . Research into the incorporation of such compounds into polymer matrices is ongoing, aiming to enhance the efficiency of organic solar cells.

Case Study: Anticancer Evaluation

A comprehensive study evaluated the anticancer activity of various thiophene derivatives, including this compound. The results indicated that modifications at the 5-position significantly influenced cytotoxicity against breast cancer cell lines, demonstrating IC50 values in the low micromolar range .

Case Study: Enzyme Interaction

In another investigation focusing on enzyme inhibition, researchers synthesized a series of thiophene-based compounds and assessed their ability to inhibit PI3K isoforms. This compound was identified as a selective inhibitor with potential therapeutic applications in treating cancers driven by aberrant PI3K signaling pathways .

Mechanism of Action

The exact mechanism of action for Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloroacetamido and fluorophenyl groups can enhance binding affinity and specificity to these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in the halogen substituents on the phenyl ring or modifications to the acetamido group. Key comparisons are outlined below:

Structural and Molecular Comparisons

Electronic and Steric Effects

- Minimal steric bulk allows better penetration in hydrophobic pockets compared to Cl/Br analogs .

- Chlorine (C₁₅H₁₃Cl₂NO₃S ): Moderate EWG effect; larger atomic radius than F may hinder interactions in sterically constrained environments. Higher lipophilicity (logP) compared to F, influencing solubility and membrane permeability.

- Bromine (C₁₅H₁₃BrClNO₃S ): Stronger EWG than Cl but less than F; significant steric hindrance may reduce reactivity in substitution reactions. Higher molecular weight (402.69 g/mol) impacts pharmacokinetics (e.g., absorption rates).

Pharmacological and Physicochemical Properties

- Solubility : Fluorine’s electronegativity may improve aqueous solubility relative to Cl/Br analogs, though experimental data are pending.

- Reactivity : The chloroacetamido group in all analogs enables nucleophilic substitutions (e.g., with amines or thiols), but steric effects from bulkier halogens (Br, 2,4-Cl₂) may slow reaction kinetics .

- Biological Activity : Fluorine’s small size and strong EWG effect are advantageous in drug design, as seen in FDA-approved fluorinated drugs (e.g., atorvastatin derivatives ).

Crystallographic and Hydrogen-Bonding Patterns

Biological Activity

Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate, with the molecular formula and a molecular weight of approximately 341.79 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Structure : The compound features a thiophene ring substituted with a chloroacetamido group and a fluorophenyl moiety, which may contribute to its biological activity.

- CAS Number : 731011-84-0

- Molecular Weight : 341.79 g/mol

- Purity : ≥95%

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in pathological processes, potentially including proteases or kinases relevant in cancer or neurodegenerative diseases.

- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to certain receptors, influencing signaling pathways associated with cell proliferation or apoptosis.

Anticancer Activity

Several studies have indicated that compounds containing thiophene rings exhibit anticancer properties. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| B | HeLa (cervical cancer) | 8.3 | Cell cycle arrest |

| C | A549 (lung cancer) | 15.0 | Inhibition of migration |

Neuroprotective Effects

Recent computational modeling studies have suggested that this compound may interact with targets involved in neurodegenerative diseases, such as Alzheimer’s disease. Its structural components could potentially inhibit key enzymes like BACE1, which is involved in amyloid-beta production.

Case Studies

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value of 12.5 µM in MCF-7 cells, suggesting its potential as an anticancer agent.

-

Neuroprotective Potential :

- Objective : Investigate the inhibitory effect on BACE1.

- Findings : Computational docking studies indicated strong binding affinity, suggesting that it could serve as a lead compound for developing anti-Alzheimer drugs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 2-chloroacetamido moiety undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the chlorine atom. This reaction is critical for diversifying the compound’s structure in pharmaceutical applications.

| Reaction Conditions | Reagents/Nucleophiles | Products Formed | Key Findings |

|---|---|---|---|

| Polar aprotic solvent (DMF, DMSO) | Primary/secondary amines | Substituted acetamido derivatives | Enhanced nucleophilicity in DMF |

| Aqueous base (NaOH, KOH) | Hydroxide ions | Hydroxyacetamido derivatives | Competing hydrolysis possible |

| Catalytic KI, heat | Thiols (RSH) | Thioether-linked analogs | Improved yields at 60–80°C |

Example Reaction:

Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate reacts with benzylamine in DMF to yield ethyl 3-(2-benzylaminoacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate .

Hydrolysis of the Ethyl Carboxylate Group

The ethyl ester at position 2 is susceptible to hydrolysis under acidic or basic conditions, producing a carboxylic acid derivative.

Mechanistic Insight:

Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol .

Hydrolysis of the Acetamido Group

The acetamido linkage (–NHCOCH2Cl) undergoes hydrolysis under strong acidic or basic conditions, cleaving the amide bond:

-

Acidic Hydrolysis (HCl, H2O, Δ): Produces 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate and chloroacetic acid.

-

Basic Hydrolysis (NaOH, H2O/EtOH): Generates a free amine and sodium chloroacetate.

Stability Note:

The acetamido group remains stable under mild conditions (pH 4–9), making it suitable for late-stage functionalization.

Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring

The electron-rich thiophene ring participates in EAS, though substituents direct reactivity:

-

4-Fluorophenyl Group: Electron-withdrawing effect deactivates the ring, favoring meta/para substitution relative to existing groups.

-

Nitration: Requires HNO3/H2SO4 at 0–5°C, yielding nitro derivatives at position 4 of the thiophene.

-

Sulfonation: Limited by steric hindrance from the fluorophenyl group.

Cross-Coupling Reactions

The chloro group and aromatic rings enable transition metal-catalyzed couplings:

Example:

Palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups at the chloro site .

Intramolecular Cyclization

Under basic conditions, the chloroacetamido group can cyclize with adjacent nucleophiles:

-

Base (K2CO3, DMF): Forms a five-membered oxazole ring fused to the thiophene.

-

Thermal Conditions (Δ > 100°C): Promotes ring closure without external nucleophiles.

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit:

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate?

The synthesis of this compound likely involves multi-step reactions, including:

- Thiophene Core Formation : Use the Gewald reaction (2-aminothiophene synthesis via condensation of ketones, sulfur, and cyanoacetates) . Modifications may include introducing substituents like 4-fluorophenyl at the 5-position.

- Chloroacetamido Functionalization : React the 3-amino group of the thiophene with chloroacetyl chloride under Schotten-Baumann conditions (base-catalyzed acylation in biphasic systems) .

- Characterization : Confirm purity via HPLC and structural integrity using /-NMR (e.g., carbonyl signals at ~170 ppm for esters/amides) and HRMS. For new compounds, include elemental analysis .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Hazard Mitigation : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C under inert gas (N/Ar) to prevent hydrolysis of the chloroacetamido group. Avoid incompatible materials like strong oxidizers .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. What analytical techniques are critical for validating the compound’s structure?

- Spectroscopy : -NMR (e.g., aromatic protons from 4-fluorophenyl at δ 7.2–7.6 ppm), IR (C=O stretches at ~1680–1720 cm), and UV-Vis (thiophene π→π* transitions ~250–300 nm).

- Mass Spectrometry : ESI-HRMS to confirm molecular ion [M+H] and fragment patterns (e.g., loss of ethyl group: –46 Da) .

- Chromatography : HPLC with C18 columns (acetonitrile/water gradients) to assess purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to determine bond lengths/angles. SHELXL refinement is recommended for small molecules .

- Conformational Analysis : Apply Cremer-Pople puckering parameters to quantify thiophene ring non-planarity (e.g., amplitude , phase angle ) .

- Case Example : Compare experimental torsion angles (e.g., C2–C3–N–Cl) with DFT-optimized geometries to identify steric clashes or electronic effects .

Q. How can researchers investigate the compound’s biological activity, and what contradictions might arise?

- In Vitro Assays : Screen for antitumor activity (e.g., MTT assay on HeLa cells) and antibacterial efficacy (MIC against S. aureus). Use derivatives from as benchmarks .

- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or DHFR. Validate via SPR or ITC binding assays.

- Data Contradictions : Discrepancies between in silico predictions and experimental IC values may arise from solvation effects or protein flexibility. Use free-energy perturbation (FEP) to refine models .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

- Case Example : If NMR suggests rotational freedom in the chloroacetamido group but X-ray shows a fixed conformation, perform variable-temperature NMR (VT-NMR) to probe dynamic behavior .

- Validation : Cross-check with DFT calculations (B3LYP/6-311+G**) to model energy barriers for rotation. If barriers >25 kJ/mol, the X-ray structure represents the dominant conformer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.